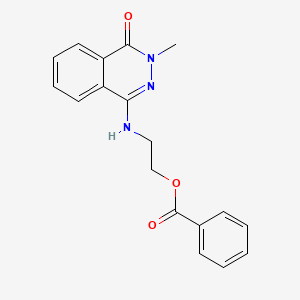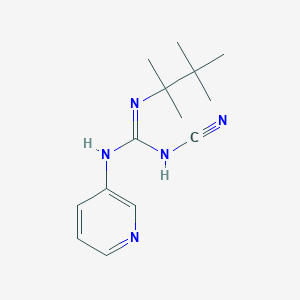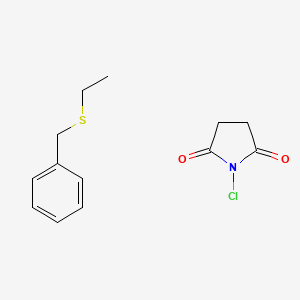
1-Chloropyrrolidine-2,5-dione;ethylsulfanylmethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloropyrrolidine-2,5-dione;ethylsulfanylmethylbenzene is a compound that combines the structural features of 1-chloropyrrolidine-2,5-dione and ethylsulfanylmethylbenzene. This compound is known for its versatile applications in organic synthesis, pharmaceuticals, and industrial chemistry. The presence of both a chlorinated pyrrolidine ring and a sulfanylmethylbenzene moiety makes it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The reaction typically occurs in an aqueous medium at room temperature, yielding the desired chlorinated product .
Ethylsulfanylmethylbenzene can be prepared through the alkylation of benzyl mercaptan with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 1-chloropyrrolidine-2,5-dione involves the chlorination of succinimide using chlorine gas or sodium hypochlorite in large-scale reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and chlorine concentration .
Ethylsulfanylmethylbenzene is produced industrially by the reaction of benzyl mercaptan with ethyl chloride or ethyl bromide in the presence of a base. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can act as a mild oxidizing agent, converting primary and secondary alcohols to aldehydes and ketones.
Ethylsulfanylmethylbenzene undergoes:
Nucleophilic Substitution: The ethylsulfanyl group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Major Products
Oxidation of 1-Chloropyrrolidine-2,5-dione: Aldehydes, ketones.
Substitution of Ethylsulfanylmethylbenzene: Various substituted benzyl derivatives.
科学的研究の応用
1-Chloropyrrolidine-2,5-dione is widely used in organic synthesis as a chlorinating agent and mild oxidant. It is employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . In biological research, it is used to modify proteins and peptides by introducing chlorine atoms .
Ethylsulfanylmethylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the production of rubber additives and as a building block in the synthesis of more complex molecules .
作用機序
1-Chloropyrrolidine-2,5-dione exerts its effects through the formation of a reactive chlorine species, which can participate in electrophilic substitution and oxidation reactions. The chlorine atom in the compound is highly reactive and can be transferred to other molecules, facilitating various chemical transformations.
Ethylsulfanylmethylbenzene acts as a nucleophile in substitution reactions, where the sulfanyl group can attack electrophilic centers in other molecules. The ethyl group enhances the nucleophilicity of the sulfanyl group, making it more reactive in these reactions.
類似化合物との比較
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide. These compounds share similar reactivity patterns but differ in their halogen atoms, which affect their reactivity and selectivity in chemical reactions.
Ethylsulfanylmethylbenzene is comparable to other benzyl sulfides, such as methylsulfanylmethylbenzene and propylsulfanylmethylbenzene. The length of the alkyl chain affects the compound’s physical properties and reactivity, with longer chains generally leading to increased hydrophobicity and steric hindrance.
Similar Compounds
- N-Bromosuccinimide
- N-Iodosuccinimide
- Methylsulfanylmethylbenzene
- Propylsulfanylmethylbenzene
特性
CAS番号 |
65824-51-3 |
|---|---|
分子式 |
C13H16ClNO2S |
分子量 |
285.79 g/mol |
IUPAC名 |
1-chloropyrrolidine-2,5-dione;ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H12S.C4H4ClNO2/c1-2-10-8-9-6-4-3-5-7-9;5-6-3(7)1-2-4(6)8/h3-7H,2,8H2,1H3;1-2H2 |
InChIキー |
GWPZXQUKBGVMAB-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



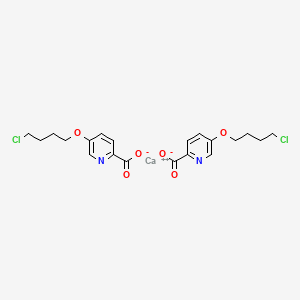
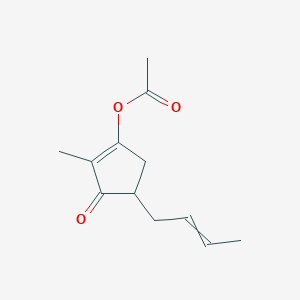
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
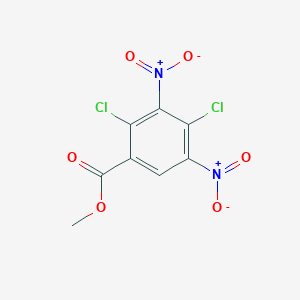

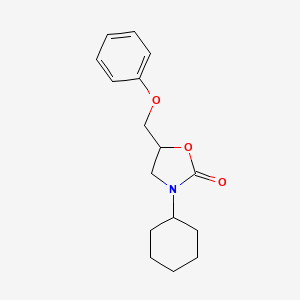
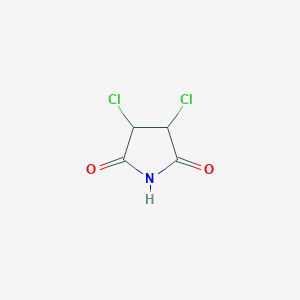
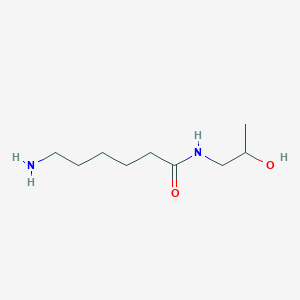
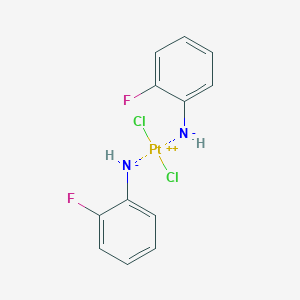
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

